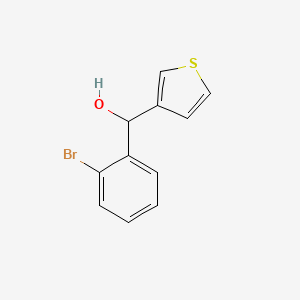![molecular formula C10H12N4O2S B8468641 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile](/img/structure/B8468641.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall yield of the product. Common synthetic routes may include:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Sulfonylation: Addition of the methylsulfonyl group using sulfonyl chlorides or sulfonic acids.
Pyrimidine Formation: Construction of the pyrimidine ring through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that favor the desired reaction pathway.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfonyl)pyrimidine-5-carbonitrile: Lacks the cyclopropyl group.
2-(Cyclopropylamino)-4-(methylsulfonyl)pyrimidine-5-carbonitrile: Similar structure but different substitution pattern.
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O2S |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
2-[(1-methylcyclopropyl)amino]-4-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4O2S/c1-10(3-4-10)14-9-12-6-7(5-11)8(13-9)17(2,15)16/h6H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
SUPKXLLQJZJXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC2=NC=C(C(=N2)S(=O)(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzo[1,2,3]thiadiazol-5-yl-2-bromoethanone](/img/structure/B8468572.png)

![6'-Bromo-4-(trifluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8468605.png)


![4-Propyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8468611.png)




![2-Methyl-2-[4-(oxan-4-yl)phenoxy]propanoic acid](/img/structure/B8468648.png)

